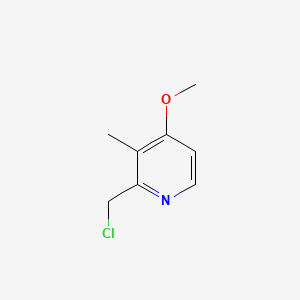

2-(Chloromethyl)-4-methoxy-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine and its derivatives involves various chemical reactions, utilizing different reagents and conditions to achieve high yields and selectivity. One method involves the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, confirming the structure through 1H NMR and IR techniques (Xia Liang, 2007). Another approach describes a multistep synthesis starting from 4-chloro-2,3-dimethylpyridine N-oxide, eventually leading to the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine through halogenation, nitration, methoxylation, acylation, and hydrolysis steps (Pan Xiang-jun, 2006).

Scientific Research Applications

1. Application in Anticancer Research

- Summary of Application: 2-Chloromethyl-4 (3 H )-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-methoxy-3-methylpyridine, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .

- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .

- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

2. Use as Pharmaceutical Intermediates

- Summary of Application: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is used as pharmaceutical intermediates .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of using this compound as a pharmaceutical intermediate were not specified in the source .

3. Use in the Synthesis of Biologically Active Compounds

- Summary of Application: 2-Chloromethyl-4 (3 H )-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-methoxy-3-methylpyridine, are valuable intermediates in the preparations of a wide range of biologically active compounds .

- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .

- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

4. Use in the Preparation of Anticancer Agents

- Summary of Application: 2-Chloromethyl-4 (3 H )-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-methoxy-3-methylpyridine, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .

- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .

- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRCDHHEYPUZGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-methoxy-3-methylpyridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)